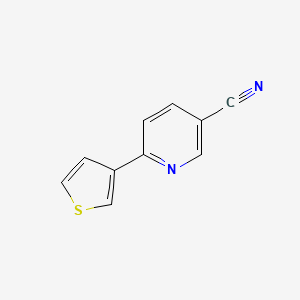

6-(Thiophen-3-yl)nicotinonitrile

Descripción general

Descripción

6-(Thiophen-3-yl)nicotinonitrile is a compound that belongs to the family of nicotinonitriles, which are characterized by the presence of a pyridine ring with a nitrile group attached to it. The specific structure of 6-(thiophen-3-yl)nicotinonitrile includes a thiophene ring, which is a sulfur-containing five-membered aromatic ring, connected to the pyridine nucleus at the 6-position.

Synthesis Analysis

The synthesis of nicotinonitrile derivatives can be achieved through various methods. For instance, the reaction of 2-acetyl thiophene with 4-chlorobenzaldehyde and ethyl cyanoacetate in the presence of ammonium acetate leads to the formation of 4-(4-chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one . This method demonstrates the versatility of the synthetic approach, which can be further tailored to introduce different substituents on the nicotinonitrile core.

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is confirmed using various spectroscopic techniques such as IR, (1)H, (13)C NMR spectra, and microanalysis . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core structure. For example, the crystal structure analysis of a related compound, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, reveals a non-planar structure, which is further supported by DFT calculations .

Chemical Reactions Analysis

Nicotinonitrile derivatives can undergo a range of chemical reactions, including glycosylation, which involves the attachment of sugar moieties to the nicotinonitrile core. The reaction of nicotinonitrile with glycosyl bromides under conventional and microwave irradiation methods leads to the formation of O-glycosides . These reactions are regioselective and can be used to synthesize compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinonitrile derivatives are influenced by the nature of the substituents attached to the core structure. For instance, the introduction of electron-donating groups can lead to strong absorption quenching in the UV-visible spectrum . The photophysical properties, such as fluorescence emission, are also significantly affected by the substituents, with some derivatives showing strong blue-green fluorescence emission, which can be useful in materials science applications . Additionally, the solvatochromic effect observed in these compounds indicates their sensitivity to solvent polarity, which can be an important factor in their practical applications .

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

- The compound 6-(Thiophen-3-yl)nicotinonitrile and its derivatives have been a focal point in the synthesis of various chemical structures. For instance, the synthesis of substituted 4-(thiophen-2-yl)nicotinonitriles involves a three-step procedure, indicating the compound's versatility in chemical transformations (Hakobyan et al., 2020). Additionally, a range of bichalcophene derivatives were synthesized from mononitriles, showcasing the compound's utility in creating structures with broad-spectrum antibacterial efficacy (Youssef et al., 2011).

Crystal Structure and Molecular Interactions

- The structural analysis of nicotinonitrile derivatives, including 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile, reveals detailed molecular interactions and angles, providing insight into the compound's structural properties (Fun et al., 2010).

Applications in Material Science

- Innovative applications of 6-(Thiophen-3-yl)nicotinonitrile derivatives in material science are evident. For instance, the synthesis of sterically hindered 3-(azolyl)pyridines from nicotinonitriles suggests their potential in creating combinatorial libraries for diverse applications (Lukyanov et al., 2008). Furthermore, thiophene dyes synthesized from derivatives exhibit promising non-linear optical limiting properties, beneficial for optoelectronic devices (Anandan et al., 2018).

Biomedical Research and Drug Development

- In biomedical research, 6-(Thiophen-3-yl)nicotinonitrile and its derivatives have been explored for their potential in drug development. Compounds with this moiety were evaluated for cytotoxic activity against various tumor cell lines, indicating the compound's relevance in oncology (Ibrahim et al., 2018). Moreover, the synthesis of novel heterocyclic compounds containing a coumarin ring, coupled with pharmacological evaluation, highlights the compound's potential in creating therapeutics (Fikry et al., 2015).

Mecanismo De Acción

Target of Action

It’s known that nicotinonitrile derivatives, to which this compound belongs, have a wide range of therapeutic activities .

Mode of Action

It’s known that nicotinonitrile derivatives interact with various biological targets to exert their therapeutic effects .

Biochemical Pathways

It’s known that thiophene derivatives have shown antimicrobial, antioxidant, anticorrosion, and anticancer activities .

Action Environment

It’s known that the compound should be stored in a sealed, dry environment at 2-8°c .

Propiedades

IUPAC Name |

6-thiophen-3-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMXTGZOVQGOEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594773 | |

| Record name | 6-(Thiophen-3-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937601-80-4 | |

| Record name | 6-(3-Thienyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Thiophen-3-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(Trifluoromethyl)-2-pyridinyl]aniline](/img/structure/B1320517.png)

![[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol](/img/structure/B1320547.png)

amino}ethyl)(methyl)amino]methyl}phenol](/img/structure/B1320557.png)

![{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane](/img/structure/B1320559.png)

![Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate](/img/structure/B1320567.png)